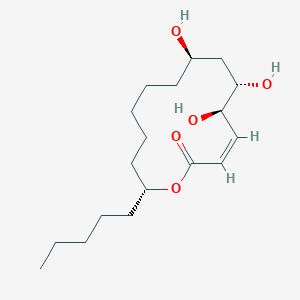
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one: is a complex organic compound with the molecular formula C18H32O5
Preparation Methods
The synthesis of 5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one involves several steps, typically starting with the formation of the oxacyclotetradecane ring. The synthetic route often includes:
Formation of the oxacyclotetradecane ring: This step involves cyclization reactions, often using catalysts to facilitate the formation of the 14-membered ring.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Addition of the pentyl side chain: The pentyl group is typically added through alkylation reactions, using reagents like pentyl bromide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids, using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pentyl side chain may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different stereochemistry, which can affect its chemical properties and biological activity.
This compound:
The uniqueness of this compound lies in its specific combination of hydroxyl groups and pentyl side chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H32O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3Z,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11-/t14-,15-,16-,17+/m1/s1 |
InChI Key |
LEEBEEPDVOWSDN-BFMJSQJISA-N |
Isomeric SMILES |
CCCCC[C@@H]1CCCCC[C@H](C[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















